molecular formula C17H21FN4O4 B2410320 1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2195951-00-7

1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B2410320
CAS No.: 2195951-00-7
M. Wt: 364.377
InChI Key: PYSVQQHDPBBFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione ( 2195951-00-7) is a synthetically designed organic compound with a molecular formula of C 17 H 21 FN 4 O 4 and a molecular weight of 364.37 g/mol . This complex molecule features an imidazolidine-2,4-dione core (also known as a hydantoin) substituted with a 2-methoxyethyl group, and a piperidine ring that is further functionalized with a 3-fluoroisonicotinoyl moiety . As a member of the imidazolidine-2,4-dione class, this compound is of significant interest in medicinal chemistry and drug discovery. Derivatives of this structural family are known to exhibit a wide range of pharmacological activities, serving as key scaffolds in the development of therapeutic agents . Published research on related hydantoin derivatives has documented diverse biological properties, including anticonvulsant and antiarrhythmic effects . Furthermore, specific substituted imidazolidine-2,4-diones have been investigated as selective inhibitors for targets such as Protein Tyrosine Phosphatase-1B (PTP1B), a key regulator in insulin signaling, highlighting their potential in metabolic disease research . The structural features of this compound, including the fluorinated pyridine and the methoxyethyl chain, are often incorporated to modulate properties like solubility, metabolic stability, and binding affinity for target proteins. This product is provided exclusively for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4/c1-26-9-8-21-15(23)11-22(17(21)25)12-3-6-20(7-4-12)16(24)13-2-5-19-10-14(13)18/h2,5,10,12H,3-4,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSVQQHDPBBFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a novel derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described using the following features:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Imidazolidine-2,4-dione : A five-membered ring with two carbonyl groups.
  • Fluoroisonicotinoyl moiety : A fluorinated isonicotinic acid derivative that may enhance biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors in the central nervous system. For instance, derivatives of imidazolidine have been shown to interact with serotonin receptors and phosphodiesterase (PDE) enzymes, which are critical in mood regulation and anxiety response .

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. In forced swim tests (FST), it demonstrated significant efficacy comparable to established antidepressants such as fluoxetine .
  • Anxiolytic Properties : The compound also shows promise as an anxiolytic agent. In vivo studies indicated that it could reduce anxiety levels more effectively than diazepam at certain dosages .
  • Phosphodiesterase Inhibition : Similar compounds have been characterized as weak inhibitors of PDE4B and PDE10A, which are implicated in various neurological disorders. This inhibition could contribute to the compound's antidepressant and anxiolytic effects by increasing levels of cyclic AMP (cAMP) in neurons .

Study 1: Evaluation of Antidepressant Effects

In a study evaluating the antidepressant potential of various imidazolidine derivatives, this compound was tested alongside other compounds. Results indicated a significant reduction in immobility time during FST, suggesting enhanced mood-related behaviors .

Study 2: Anxiolytic Activity Assessment

A separate investigation focused on the anxiolytic properties of the compound involved administering varying doses to mice. The results demonstrated a dose-dependent reduction in anxiety-like behaviors, as measured by elevated plus maze tests .

Data Tables

Property Value
Molecular FormulaC₁₈H₁₈F₁N₃O₃
Molecular Weight345.35 g/mol
LogP (Lipophilicity)3.5
Solubility in WaterLow (0.5 mg/mL)
Half-life6 hours (estimated)

Preparation Methods

Preparation of 3-(2-Methoxyethyl)imidazolidine-2,4-dione

  • C-arylglycine formation : 4-Substituted benzaldehydes react with ammonium chloride and potassium cyanide in methanol to yield aryl glycine nitriles.
  • Hydrolysis and cyclization : The nitrile intermediate undergoes acidic hydrolysis (6N HCl, reflux) to generate aryl glycine, which is subsequently treated with phenyl isocyanate to form the imidazolidine-dione ring.

For the 2-methoxyethyl variant, 2-methoxyethylamine may replace phenyl isocyanate in the cyclization step, though exact conditions require optimization.

Representative Reaction Conditions

Step Reagents/Conditions Yield Source
Glycine nitrile synthesis KCN, NH₄Cl, MeOH, 120 min 70–75%
Acid hydrolysis 6N HCl, reflux, 8 hr 85–90%
Cyclization Phenyl isocyanate, CH₂Cl₂, 0°C to RT 77–87%

Functionalization of the Piperidin-4-yl Intermediate

The piperidine moiety is introduced via nucleophilic substitution or coupling reactions. A tert-butyl carbamate (Boc) protection strategy ensures regioselectivity:

Synthesis of 1-(Piperidin-4-yl)imidazolidine-2,4-dione

  • Boc protection : Piperidin-4-amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
  • Coupling with imidazolidine-dione : The Boc-protected piperidine reacts with 3-(2-methoxyethyl)imidazolidine-2,4-dione under Mitsunobu conditions (DIAD, PPh₃) or via SN2 alkylation using a bromoethyl intermediate.
  • Deprotection : Treatment with trifluoroacetic acid (TFA) in CH₂Cl₂ removes the Boc group, yielding the free amine.

Critical Parameters

  • Solvent : Dichloromethane or THF for coupling.
  • Temperature : 0°C to room temperature to minimize side reactions.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the intermediate.

Introduction of the 3-Fluoroisonicotinoyl Group

The final acylation step attaches the 3-fluoroisonicotinoyl moiety to the piperidine nitrogen. Two routes are feasible:

Acyl Chloride Coupling

  • Synthesis of 3-fluoroisonicotinoyl chloride : 3-Fluoroisonicotinic acid reacts with thionyl chloride (SOCl₂) in the presence of catalytic DMF.
  • Amide bond formation : The acyl chloride is reacted with 1-(piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione in dichloromethane with triethylamine as a base.

Carbodiimide-Mediated Coupling

A milder alternative uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to activate the carboxylic acid, followed by amine coupling.

Comparative Analysis

Method Advantages Limitations Yield Range Source
Acyl chloride High reactivity, short reaction time Moisture sensitivity 65–75%
EDC/HOBt Mild conditions, fewer side products Longer reaction time 70–80%

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Key signals include the imidazolidine-dione carbonyls (δ 170–175 ppm), piperidine protons (δ 2.5–3.5 ppm), and methoxyethyl group (δ 3.3–3.5 ppm).
  • HRMS : Molecular ion peak at m/z 380.1489 (C₁₇H₂₂FN₃O₄⁺).

Optimization Challenges and Solutions

Regioselective Fluorination

The 3-fluoroisonicotinoyl group necessitates precise fluorination. Electrophilic fluorination using Selectfluor® or late-stage halogen exchange (e.g., Balz-Schiemann reaction) may be employed, though specifics remain proprietary.

Stereochemical Control

Racemization during imidazolidine-dione formation is mitigated by low-temperature cyclization and chiral auxiliaries.

Q & A

Q. What are the recommended methodologies for synthesizing and optimizing the yield of 1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione?

  • Methodological Answer : Synthesis optimization requires a combination of computational reaction path search methods and iterative experimental validation. For example, quantum chemical calculations can predict optimal reaction conditions (e.g., solvent choice, temperature) by modeling transition states and intermediates . Experimentally, multi-step protocols (e.g., coupling reactions in dichloromethane with NaOH, followed by purification via column chromatography) are common for piperidine and imidazolidine derivatives. Yield optimization may involve adjusting stoichiometry, reaction time, or catalyst loading, as demonstrated in analogous piperidine-based syntheses .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of analytical techniques:
  • FT-IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for imidazolidine-2,4-dione, aromatic C-H stretches at ~3000 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign signals for the piperidin-4-yl, methoxyethyl, and fluorinated pyridine moieties.
  • HPLC/MS : Verify purity (>98%) and molecular weight (e.g., via ESI-MS) .
  • Elemental Analysis : Validate empirical formula against theoretical values.

Q. What safety protocols are critical during handling and storage of this compound?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential inhalation risks. Immediate decontamination with water is advised for accidental exposure .
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources. Monitor stability via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability. Optimize substituents (e.g., fluoro groups) for improved binding affinity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis. For example, fluorinated pyridine analogs may enhance hydrophobic interactions in active sites .

Q. What experimental strategies resolve contradictions between computational predictions and observed reaction outcomes?

  • Methodological Answer :
  • Feedback Loop Design : Integrate experimental data (e.g., failed reaction conditions) into computational models to refine predictive algorithms. For instance, discrepancies in reaction yields may arise from unaccounted solvent effects, which can be modeled via COSMO-RS simulations .
  • High-Throughput Screening : Test multiple conditions (e.g., catalysts, solvents) in parallel to identify outliers and validate computational hypotheses .

Q. How can mechanistic studies elucidate the role of the 3-fluoroisonicotinoyl group in the compound’s reactivity?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps influenced by the fluoro group .
  • X-ray Crystallography : Resolve crystal structures of intermediates to observe steric/electronic effects of fluorination on piperidine ring conformation .

Q. What methodologies assess the compound’s potential for antimicrobial or antioxidant activity?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. Compare to control compounds (e.g., imidazolidin-4-one derivatives with known activity) .
  • Antioxidant Screening : Perform DPPH/ABTS radical scavenging assays. Correlate activity with electron-donating groups (e.g., methoxyethyl) via Hammett plots .

Q. How can reaction scalability be addressed for industrial pilot studies without compromising purity?

  • Methodological Answer :
  • Process Intensification : Optimize continuous-flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of the imidazolidine ring) .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, residence time) for scale-up. Statistical validation ensures robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.